molecular formula C23-H29-N7-O6 B1663377 CGS 21680 hydrochloride CAS No. 124182-57-6

CGS 21680 hydrochloride

Cat. No. B1663377
M. Wt: 499.5 g/mol
InChI Key: PAOANWZGLPPROA-RQXXJAGISA-N
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Description

CGS 21680 hydrochloride is a potent A2A adenosine receptor agonist . It is commonly used in research for studying neuronal transmission and respiration . It exhibits an IC50 of 22 nM and shows a 140-fold selectivity over the A1 receptor .


Molecular Structure Analysis

The molecular formula of CGS 21680 hydrochloride is C23H29N7O6.HCl . It has a molecular weight of 535.99 g/mol .


Physical And Chemical Properties Analysis

CGS 21680 hydrochloride is a white to light yellow powder or lump . It is air sensitive, hygroscopic, and heat sensitive . It is soluble up to 3.4 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin .

Scientific Research Applications

1. Neurological Studies

CGS 21680 hydrochloride, as an adenosine A2A receptor agonist, has been studied in various neurological contexts. For instance, O'regan et al. (1992) found that it enhances excitatory transmitter amino acid release in ischemic rat cerebral cortex, indicating a role in modulating neurotransmitter release during cerebral ischemia. Similarly, Kurokawa et al. (1996) showed that CGS 21680 modulates acetylcholine release in the striatum of awake, freely moving rats, suggesting its involvement in striatal neurotransmission (O'regan et al., 1992); (Kurokawa et al., 1996).

2. Gastrointestinal Research

In gastrointestinal research, CGS 21680 was investigated for its potential effects on colitis. Selmeczy et al. (2007) studied its impact in a dextran sulphate sodium-induced colitis model in mice but found that it did not ameliorate the condition, providing insights into its limited efficacy in this area (Selmeczy et al., 2007).

3. Diabetic Neuropathy Research

Research by Kumar et al. (2005) explored the effects of CGS 21680 on diabetic neuropathy. They observed that chronic administration of this compound could improve nerve blood flow and motor nerve conduction velocity in a diabetic neuropathy model, suggesting a potential therapeutic role in this condition (Kumar et al., 2005).

4. Cardiovascular Research

In the field ofcardiovascular research, CGS 21680 has been studied for its effects on blood flow and myocardial uptake. He et al. (2000) investigated the hemodynamic and coronary vasodilatory effects of CGS-21680, demonstrating its potential as a new stress modality in combination with perfusion scintigraphy. Their findings suggest that CGS-21680 induces coronary vasodilation comparable to that of adenosine, showing promise for pharmacological myocardial perfusion imaging (He et al., 2000).

5. Inflammation and Immune Response

CGS 21680 has also been evaluated for its role in modulating inflammation and immune responses. For example, Impellizzeri et al. (2011) demonstrated that CGS 21680 decreases acute lung inflammation in a mouse model, indicating its potential use in treating various inflammatory diseases. This study highlights the agonist's role in regulating inflammation through adenosine A2A receptor activation (Impellizzeri et al., 2011).

6. Neuropharmacology and Psychiatric Disorders

In neuropharmacology, particularly concerning psychiatric disorders, Rimondini et al. (1997) discovered that CGS 21680 exhibits an “atypical” antipsychotic profile in animal models. It was found to antagonize spontaneous and amphetamine-induced motor activity, suggesting its potential as a new type of atypical antipsychotic for treating psychiatric disorders (Rimondini et al., 1997).

Safety And Hazards

CGS 21680 hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

CGS 21680 hydrochloride has been used in research for studying various biological processes. For instance, it has been used in an animal model of Huntington’s disease, where it was found to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . These findings suggest potential future directions for research involving CGS 21680 hydrochloride.

properties

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVMNOEKKJYJO-MJWSIIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040999
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGS 21680 hydrochloride

CAS RN

124431-80-7
Record name CGS 21680A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
FC Vuaden, LEB Savio, CMA Bastos, MR Bogo… - European journal of …, 2011 - Elsevier
Adenosine 5′-triphosphate (ATP) released during inflammation presents proinflammatory properties. Adenosine, produced by catabolism of ATP, is an anti-inflammatory compound. …
Number of citations: 18 www.sciencedirect.com
MR Bogo, CD Bonan - European journal of pharmacology, 2011 - core.ac.uk
… CGS-21680 hydrochloride (3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5(ethylcarbamoyl)-3,4-dihydroxy-oxolan-2-yl]purin-2-yl]amino]ethyl] phenyl]propanoic acid), HEPES (2-[4-(2-hydroxyethyl…
Number of citations: 3 core.ac.uk
M Marchi, L Raiteri, F Risso, A Vallarino… - British journal of …, 2002 - Wiley Online Library
… CGS 21680 hydrochloride ¼ H 2 O was produced by Tocris Cookson Ltd. (Bristol, UK). SCH58261 was synthesized at the Schering-Plough Research Institute (Kenilworth, NJ, USA). …
Number of citations: 120 bpspubs.onlinelibrary.wiley.com
AC Ngai, EF Coyne, JR Meno… - American Journal of …, 2001 - journals.physiology.org
The purpose of this study was to investigate the receptor subtypes that mediate the dilation of rat intracerebral arterioles elicited by adenosine. Penetrating arterioles were isolated from …
Number of citations: 145 journals.physiology.org
ZX He, E Cwajg, W Hwang, CJ Hartley, E Funk… - Circulation, 2000 - Am Heart Assoc
Background—We investigated the hemodynamic and coronary vasodilatory effects of CGS-21680, a potent selective adenosine A 2A agonist, as well as its potential use as a new stress …
Number of citations: 28 www.ahajournals.org
JGJ Hoenderop, A Hartog… - American Journal …, 1998 - journals.physiology.org
… 1,3-Dipropyl-8-cyclopenthylxanthine (DPCPX), 3,7-dimethyl-1-propargylxanthine (DMPX), CGS-21680 hydrochloride (CGS-21680), and the phosphodiesterase inhibitor, Ro 20-1724, …
Number of citations: 42 journals.physiology.org
M Alsalem, M Haddad - The FASEB Journal, 2022 - Wiley Online Library
… Neither the A2A selective agonist CGS 21680 hydrochloride (0.1, 0.32 and 1 mg/kg) nor the A2B selective agonist BAY 60-6583 (0.1, 0.32 and 1 mg/kg) produced any significant …
Number of citations: 3 faseb.onlinelibrary.wiley.com
CI Sohn, HJ Park, GF Gebhart - Gut and Liver, 2008 - ncbi.nlm.nih.gov
… A1 receptor agonist), or CGS-21680 hydrochloride (a selective A2a receptor agonist) dose-… /kg) decreased the VMR, whereas CGS-21680 hydrochloride was ineffective over the same …
Number of citations: 10 www.ncbi.nlm.nih.gov
S Kumar, KHS Arun, CL Kaul, SS Sharma - Neurological Research, 2005 - Taylor & Francis
… This study examined the effects of chronic administration of adenosine and CGS 21680 hydrochloride (adenosine A2A receptor agonist) on motor nerve conduction velocity (MNCV), …
Number of citations: 41 www.tandfonline.com
SL Cooper, ES Wragg, P Pannucci, M Soave… - The FASEB …, 2022 - ncbi.nlm.nih.gov
Adenosine is a local mediator that regulates changes in the cardiovascular system via activation of four G protein‐coupled receptors (A 1, A 2A, A 2B, A 3). Here, we have investigated …
Number of citations: 4 www.ncbi.nlm.nih.gov

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